molecular formula C35H60N7O17P3S B1248100 trans-Tetradec-2-enoyl-CoA

trans-Tetradec-2-enoyl-CoA

Cat. No. B1248100
M. Wt: 975.9 g/mol
InChI Key: MBCVYCOKMMMWLX-YYMFEJJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-tetradec-2-enoyl-CoA is a tetradecenoyl-CoA and an 11,12-saturated fatty acyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A and a trans-2-tetradecenoic acid. It is a conjugate acid of a trans-tetradec-2-enoyl-CoA(4-).

Scientific Research Applications

  • Enoyl-CoA Hydratase Activity and Stereochemistry

    • Enoyl-CoA hydratase plays a crucial role in hydrating trans-2-enoyl-CoA to 3-hydroxyacyl-CoA during β-oxidation. Research has focused on the stereospecificities of this enzyme, particularly in the production of 3(R)- and 3(S)-hydroxyacyl-CoA. A study by Tsuchida et al. (2011) developed a high-performance liquid chromatography method for concurrently quantifying these molecules, which is useful for understanding the stereochemistry of enoyl-CoA hydratase and diagnosing diseases caused by defects in peroxisomal enoyl-CoA hydratase (Tsuchida et al., 2011).
  • Interaction with Acyl-CoA Dehydrogenase

    • Powell et al. (1987) investigated how acyl-CoA substrates interact with medium-chain acyl-CoA dehydrogenase. This research revealed insights into the binding site's hydrophobicity and the substrate specificity of the dehydrogenase, which is essential for understanding how trans-2-enoyl-CoA is metabolized (Powell et al., 1987).
  • Two-domain Structure of Eukaryotic Hydratase 2

    • Koski et al. (2004) studied the 2-enoyl-CoA hydratase 2 from Candida tropicalis, revealing a novel two-domain structure important for understanding the enzyme's functionality and its role in peroxisomal β-oxidation of fatty acids (Koski et al., 2004).
  • Delta3,Delta2-Enoyl-CoA Isomerases Function

    • Zhang et al. (2002) focused on the function of Δ3,Δ2-enoyl-CoA isomerases in rat liver, highlighting their role in the β-oxidation of unsaturated fatty acids. This study provided insights into the enzyme's substrate specificities and their roles in different cellular locations (Zhang et al., 2002).
  • Orientation of Coenzyme A Substrates in Reductases

    • Fillgrove and Anderson (2000) explored the stereochemical reduction of dienoyl-coenzyme A by 2,4-dienoyl-CoA reductase, which is important for understanding the metabolic processes involving trans-2-enoyl-CoA (Fillgrove & Anderson, 2000).

properties

Product Name

trans-Tetradec-2-enoyl-CoA

Molecular Formula

C35H60N7O17P3S

Molecular Weight

975.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-2-enethioate

InChI

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h14-15,22-24,28-30,34,45-46H,4-13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b15-14+/t24-,28-,29-,30+,34-/m1/s1

InChI Key

MBCVYCOKMMMWLX-YYMFEJJQSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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